Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate
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Overview
Description
Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate is a chemical compound with the molecular formula C12H15NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl ester group, a benzyloxycarbonyl group, and a sulfamoyl group attached to a glycine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate typically involves the reaction of glycine with ethyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sulfamoyl chloride to yield the final product. The reaction conditions usually involve maintaining a low temperature and using an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted glycinates with different functional groups.
Scientific Research Applications
Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins, and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Mechanism of Action
The mechanism of action of ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxycarbonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (N-((benzyloxy)carbonyl)glycinate: Similar structure but lacks the sulfamoyl group.
Ethyl (N-((benzyloxy)carbonyl)alaninate: Contains an alanine backbone instead of glycine.
Ethyl (N-((benzyloxy)carbonyl)valinate: Contains a valine backbone instead of glycine.
Uniqueness
Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H16N2O6S |
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Molecular Weight |
316.33 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylsulfamoylamino)acetate |
InChI |
InChI=1S/C12H16N2O6S/c1-2-19-11(15)8-13-21(17,18)14-12(16)20-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,14,16) |
InChI Key |
CETSWXMOFRSYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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